![molecular formula C11H11F2NO4 B12965377 Methyl (s)-2-amino-3-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)propanoate hydrochloride](/img/structure/B12965377.png)
Methyl (s)-2-amino-3-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)propanoate hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (s)-2-amino-3-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)propanoate hydrochloride is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a difluorobenzo[d][1,3]dioxole moiety, which imparts distinct chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (s)-2-amino-3-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)propanoate hydrochloride typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:
Formation of the benzo[d][1,3]dioxole ring: This step involves the reaction of a suitable precursor with reagents such as sodium hydride and 1,2-dibromoethane to form the benzo[d][1,3]dioxole ring.
Introduction of the difluoro substituents: The difluoro groups are introduced using reagents like diethylaminosulfur trifluoride (DAST) under controlled conditions.
Amino acid coupling: The amino acid moiety is coupled to the benzo[d][1,3]dioxole ring using standard peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).
Methyl ester formation: The final step involves the esterification of the carboxylic acid group using methanol and hydrochloric acid to yield the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
化学反応の分析
Types of Reactions
Methyl (s)-2-amino-3-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)propanoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the difluoro positions using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in polar aprotic solvents like dimethylformamide (DMF).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
科学的研究の応用
Methyl (s)-2-amino-3-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)propanoate hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential as a biochemical probe to investigate enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic effects, particularly in the development of novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of Methyl (s)-2-amino-3-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)propanoate hydrochloride involves its interaction with specific molecular targets. The difluorobenzo[d][1,3]dioxole moiety is known to interact with enzymes and receptors, modulating their activity. This compound can inhibit or activate specific pathways, leading to various biological effects.
類似化合物との比較
Similar Compounds
- 1-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)cyclopropanecarboxylic acid
- 3-(6-(1-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)cyclopropanecarboxamido)-3-methylpyridin-2-yl)benzoic acid
Uniqueness
Methyl (s)-2-amino-3-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)propanoate hydrochloride is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its difluorobenzo[d][1,3]dioxole moiety is particularly noteworthy for its ability to interact with a wide range of molecular targets, making it a versatile compound in research and industrial applications.
特性
分子式 |
C11H11F2NO4 |
|---|---|
分子量 |
259.21 g/mol |
IUPAC名 |
methyl (2S)-2-amino-3-(2,2-difluoro-1,3-benzodioxol-5-yl)propanoate |
InChI |
InChI=1S/C11H11F2NO4/c1-16-10(15)7(14)4-6-2-3-8-9(5-6)18-11(12,13)17-8/h2-3,5,7H,4,14H2,1H3/t7-/m0/s1 |
InChIキー |
FIQBACDMZVYWGN-ZETCQYMHSA-N |
異性体SMILES |
COC(=O)[C@H](CC1=CC2=C(C=C1)OC(O2)(F)F)N |
正規SMILES |
COC(=O)C(CC1=CC2=C(C=C1)OC(O2)(F)F)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


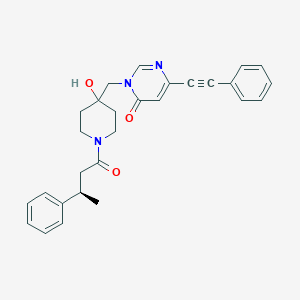

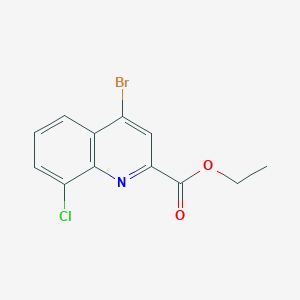
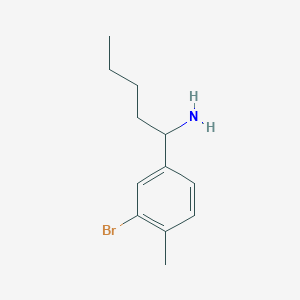



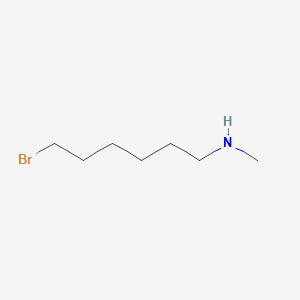
![5-Vinylbenzo[d]thiazole](/img/structure/B12965341.png)


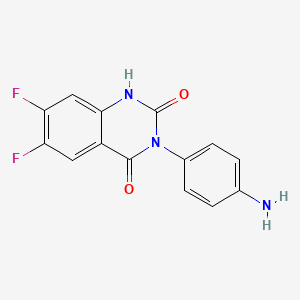
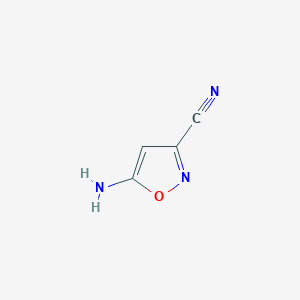
![2-Chloro-4-phenyl-7,8-dihydro-6H-5,8-ethanopyrido[3,2-d]pyrimidine](/img/structure/B12965387.png)
